ferrocin B
Description
Properties
CAS No. |
114562-40-2 |
|---|---|
Molecular Formula |
C10H14O |
Synonyms |
ferrocin B |
Origin of Product |
United States |
Isolation, Production, and Biosynthesis of Ferrocin B
Microbial Source: Pseudomonas fluorescens YK-310
Ferrocin B is naturally produced by the bacterium Pseudomonas fluorescens strain YK-310 medchemexpress.commedchemexpress.eunih.govresearchgate.net. This Gram-negative bacterium is a key microbial factory for the production of ferrocins, which include Ferrocin A, B, C, and D, each differing in specific amino acid residues or methylation patterns researchgate.net. Pseudomonas fluorescens YK-310 has been identified through taxonomic characterization nih.gov.
Fermentation Strategies and Optimization for Production
The production of natural products like this compound via microbial fermentation often requires optimization of fermentation strategies to enhance yield frontiersin.org. Ferrocins are produced in relatively low amounts by Pseudomonas fluorescens YK-310 researchgate.net. Interestingly, unlike classical siderophores whose production is often repressed by iron, the production of ferrocins increases in the presence of iron (Fe) in the culture medium researchgate.net. This characteristic can be exploited for biotechnological production.
Strategies for optimizing fermentation typically involve:
Medium Optimization: Adjusting the composition of carbon sources, nitrogen sources, and inorganic salts to support microbial growth and product formation frontiersin.orgnih.gov.
Process Parameter Control: Regulating parameters such as temperature, pH, aeration, and fermentation time to maximize the yield of desired metabolites frontiersin.orgnih.govfrontiersin.org.
Genetic Engineering: Overexpression of positive regulators, such as LuxR regulators, has been shown to significantly increase ferrocins production in Pseudomonas fluorescens YK-310 researchgate.net.
A general approach for fermentation medium design involves a systematic evaluation of various nutritional and environmental factors, aiming for high productivity and reduced production costs frontiersin.orgnih.gov.
Advanced Extraction and Purification Methodologies
The isolation and purification of this compound from complex fermentation broths are critical steps to obtain a pure compound for structural elucidation and biological studies slideshare.netnih.gov. Ferrocins have been isolated from the culture filtrate of Pseudomonas fluorescens YK-310 nih.gov.
Key methodologies employed include:
Chromatography is a versatile and essential technique for separating compounds from complex mixtures based on differences in their physical and chemical properties studymind.co.ukprutor.ai. For ferrocins, purification has involved a sequence of chromatographic steps:
Adsorption Resin Column Chromatography: This initial step helps to separate the target compounds from many impurities based on differential adsorption nih.gov.
Silica (B1680970) Gel Column Chromatography: Silica gel, a common stationary phase, allows for further separation based on polarity differences nih.gov.
Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): This advanced technique provides high resolution and is typically used as a final purification step to yield highly pure compounds nih.gov.
These techniques exploit differences in polarity, charge, or size to resolve mixtures studymind.co.uk.
Crystallization and precipitation are common methods for purifying solid organic compounds, often employed after initial extraction and chromatographic separations studymind.co.ukprutor.ai.
Crystallization: This method involves dissolving the compound in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals as the solubility decreases studymind.co.uk. The choice of solvent is crucial, as it should dissolve the desired compound when hot but not when cold, and ideally, impurities should remain soluble or insoluble studymind.co.uk.
Precipitation: This involves forming an insoluble solid from a solution, often by changing solvent polarity or adding a precipitating agent slideshare.netlibretexts.org.
For ferrocins, an initial butanol extraction has been utilized to separate the antibiotics from the aqueous culture filtrate before chromatographic purification nih.gov.
Elucidation of the Biosynthetic Pathway
Understanding the biosynthetic pathway of natural products like this compound is crucial for potential pathway engineering and more efficient production manchester.ac.uk. The biosynthetic gene cluster for ferrocins in Pseudomonas fluorescens YK-310 has been investigated researchgate.net.
Ferrocins are iron-containing cyclic lipodecapeptides researchgate.net.
The putative biosynthetic pathway involves a gene cluster comprising thirteen genes, with three genes encoding Non-Ribosomal Peptide Synthetases (NRPSs) researchgate.net. NRPSs are large modular enzymes responsible for synthesizing a wide array of natural products, including peptide antibiotics, without direct ribosomal involvement manchester.ac.uknih.gov.
Genome sequencing data and knockout studies have supported the proposed pathway researchgate.net.
Precursor incorporation studies, often utilizing isotope labeling, are powerful tools for deciphering biosynthetic pathways by tracing the flow of atoms from specific precursors into the final product nih.govelifesciences.orgresearchgate.net.
Isotope Labeling: Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), or Oxygen-18 (¹⁸O) are incorporated into precursors chempep.com. These labeled precursors are then fed to the producing organism.
Tracking and Analysis: The incorporation of these labeled atoms into the final product (this compound in this case) is detected and quantified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) elifesciences.orgresearchgate.netchempep.com. This allows researchers to identify which building blocks are utilized and how they are assembled into the complex molecule nih.govelifesciences.org. Pulse-chase experiments, where labeled precursors are introduced for a limited time and then replaced with unlabeled ones, can provide kinetic insights into the pathway researchgate.net.
Such studies would help in identifying the specific amino acids or other metabolic intermediates that serve as direct precursors for the decapeptide backbone and the iron-chelating moieties in this compound, providing detailed insights into the enzymatic steps involved in its synthesis.
Identification and Characterization of Biosynthetic Gene Clusters
The biosynthesis of ferrocins involves a dedicated biosynthetic gene cluster (BGC). For ferrocins from Pseudomonas fluorescens YK-310, this gene cluster comprises thirteen genes. researchgate.net Crucially, three of these genes are identified as encoding Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.net This genetic organization suggests a non-ribosomal assembly line mechanism for the peptide backbone of ferrocins. The proposed biosynthetic pathway for ferrocins is substantiated by evidence derived from genome sequencing data and targeted knockout studies, which help to elucidate the function of individual genes within the cluster. researchgate.net
Biosynthetic gene clusters are fundamental to the production of secondary metabolites in bacteria, encoding the necessary enzymes for their synthesis. smujo.id While genome mining and functional genomics have successfully identified numerous BGCs for lipopeptides, the precise regulatory mechanisms governing their biosynthesis are often not fully understood. nih.gov A common challenge in laboratory settings is the "silent" expression of BGCs, meaning they are expressed at low levels or not at all under standard cultivation conditions, despite their presence in the bacterial genome. nih.gov For siderophores generally, the initial identification of gene clusters can be achieved through bioinformatics, followed by predicting substrate specificities to link the clusters to specific metabolites. mdpi.com
Enzymatic Mechanisms in Peptide Cyclization and Iron Integration
This compound is characterized as an iron-containing cyclic lipodecapeptide. researchgate.net This structural description highlights two critical enzymatic processes: peptide cyclization and the integration of iron into the molecular scaffold. While specific details on the enzymatic mechanisms for this compound's cyclization and iron integration are not extensively detailed in the provided search results, insights can be drawn from general principles of non-ribosomal peptide synthesis and siderophore biosynthesis.
Non-Ribosomal Peptide Synthetases (NRPSs) are modular enzymes responsible for synthesizing diverse peptides without direct ribosomal involvement. The involvement of NRPSs in ferrocins' biosynthesis indicates that peptide cyclization likely occurs through a mechanism characteristic of these enzyme systems. NRPSs assemble amino acid building blocks, often incorporating non-proteinogenic amino acids, and can catalyze cyclization reactions, forming cyclic peptides.
As an iron-containing compound with iron in the +3 oxidation state (Fe³⁺), this compound's structure includes iron integration nih.gov. The broader class of siderophores, which ferrocins belong to, are designed to chelate iron. researchgate.netmdpi.com Many fungal hydroxamate siderophores, synthesized by NRPSs, involve specific enzymatic steps for iron binding. For example, L-ornithine serves as a biosynthetic precursor, undergoing hydroxylation by L-ornithine N⁵-oxygenase to N-hydroxy-L-ornithine, followed by acylation catalyzed by transacetylase to form N-acyl-N-hydroxy-L-ornithine. mdpi.com These steps create the necessary functionalities for iron chelation, often through hydroxamate groups. Given that ferrocins are described as siderophores, it is plausible that analogous enzymatic steps facilitate the formation of iron-chelating motifs that enable the integration of iron into the this compound structure.
Post-Translational Modification Events
Post-translational modifications (PTMs) are crucial covalent alterations that occur to proteins or peptides after their initial biosynthesis. These modifications play significant roles in modulating their function, localization, and interactions within biological systems. rsc.orgresearchgate.net For ferrocins, a notable post-translational modification is observed in Ferrocin C and D, which differ from this compound by the methylation pattern of their acetate (B1210297) groups. researchgate.net This suggests the involvement of specific tailoring enzymes that perform methylation during or after the core peptide assembly.
Common types of post-translational modifications include phosphorylation, sulfation, nitration, glycosylation, methylation, acetylation, ubiquitination, and lipidation of amino acid side chains. rsc.org The classification of ferrocins as lipodecapeptides implies the presence of a lipid moiety, which is a form of lipidation—a covalent attachment of a lipid to a peptide. While the exact enzymatic machinery for this lipidation in this compound is not detailed, it is a key modification that defines its structural class. The methylation of acetate groups, as seen in other ferrocins, exemplifies how such modifications can subtly alter the final structure and potentially the biological activity of these complex natural products. These modifications contribute to the structural diversity observed within the ferrocins family.
Chemical Structure Elucidation and Characterization of Ferrocin B
Primary Sequence Determination of the Decapeptide Backbone
Ferrocin B is identified as a decapeptide, meaning its backbone is composed of ten amino acid residues google.commedchemexpress.com. The complex systematic name provides insights into its primary sequence. Based on the PubChem chemical name, the identified amino acids forming the backbone, along with their modifications, are:
L-Serine (L-Seryl)
L-Ornithine (L-Ornithyl)
Glycine (Glycyl)
L-Valine (L-Valyl)
The systematic name indicates repeating units and specific modifications that contribute to the decapeptide nature.
Identification and Stereochemistry of Non-Proteinogenic Amino Acids
The structure of this compound incorporates several non-proteinogenic (unnatural) amino acids and modifications. These include:
N5-hydroxy-L-ornithyl: This is a hydroxylated derivative of the proteinogenic amino acid L-Ornithine. The hydroxylation at the N5 position is critical for its role in iron chelation via hydroxamate groups ontosight.airesearchgate.net.
The stereochemistry of the identified proteinogenic amino acids is specified as 'L-' (e.g., L-seryl, L-ornithyl, L-valyl), consistent with most naturally occurring amino acids nih.govmdpi.com.
Iron Coordination Environment and Speciation within the Peptide
The presence of iron is central to this compound's function and structure. It is an iron-containing compound, with the iron integrated into the peptide's framework google.commedchemexpress.comontosight.ai.
Ferrocins, including this compound, coordinate with a ferric ion (Fe³⁺) researchgate.net. The primary ligands for this iron center are the three hydroxamate moieties present in the molecule researchgate.net. This arrangement leads to the formation of an octahedral iron complex researchgate.net.
The iron within this compound exists in the ferric (Fe³⁺) oxidation state researchgate.net. For iron(III) complexes with hydroxamate ligands, such as those found in siderophores like enterobactin, the iron center typically adopts a high-spin state (S=5/2) uni-regensburg.deacs.orgrsc.org. This spin state is consistent with the octahedral coordination geometry provided by the hydroxamate ligands acs.orgrsc.org.
| Feature | Description |
| Metal Ion | Iron(III) (Fe³⁺) |
| Ligand Set | Three hydroxamate moieties |
| Binding Geometry | Octahedral |
| Oxidation State | +3 |
| Typical Spin State | High-spin (S=5/2) |
Advanced Spectroscopic and Diffraction Techniques for Structural Analysis
The comprehensive structural analysis of ferrocins, including this compound, and similar iron-containing peptides, employs a range of advanced techniques. These methods are crucial for determining primary sequences, cyclic topologies, identifying non-proteinogenic components, and characterizing the metal coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are extensively used to elucidate the connectivity and spatial arrangement of atoms within the peptide backbone and side chains mdpi.comnih.govresearchgate.net. Temperature-dependent NMR and 2D techniques like ROESY and NOESY further provide insights into intramolecular hydrogen bonding and conformational dynamics mdpi.com.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, angles, and the precise arrangement of amino acids and the iron coordination sphere in the solid state mdpi.comnih.gov.
Circular Dichroism (CD) Spectroscopy: CD is employed to investigate the secondary structure elements and conformational preferences of cyclic peptides, especially in solution, by detecting chiral chromophores and their interactions mdpi.comresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present, such as carbonyl (C=O) and N-H stretching vibrations, which can confirm the presence of amide bonds and hydroxamate groups.
Mössbauer Spectroscopy: This technique is specifically valuable for iron-containing compounds, offering detailed information about the oxidation state, spin state, and local symmetry of the iron atom within the complex acs.orgrsc.org.
Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are frequently used to complement experimental data by predicting electronic structures, optimizing geometries, and exploring conformational landscapes, aiding in the interpretation of spectroscopic results and understanding metal-ligand interactions.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete assignment of a chemical compound's covalent structure and for probing its dynamics in solution. For a complex cyclodepsipeptide like this compound, multidimensional NMR techniques (e.g., 1H NMR, 13C NMR, COSY, TOCSY, HSQC, HMBC, and NOESY) are crucial.
Complete Assignment: 1H and 13C NMR spectra provide information on the types and environments of hydrogen and carbon atoms, respectively. Chemical shifts, coupling constants, and signal integrations from 1D NMR offer initial clues. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), identify spin-coupled protons and connectivities within amino acid residues and across the peptide backbone. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish carbon-proton correlations, including those over multiple bonds, which are vital for linking separated structural fragments and assigning quaternary carbons. rsc.orgmdpi.compreprints.orgmagritek.commdpi.commdpi.commdpi.com
Dynamics: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space proximities between nuclei, which can be used to determine the relative stereochemistry and three-dimensional conformation of the molecule in solution. Changes in chemical shifts or line shapes with temperature or solvent can indicate conformational dynamics or intermolecular interactions, such as hydrogen bonding within the cyclodepsipeptide ring or with the coordinated iron center. For instance, in other ferrocene-peptide conjugates, NMR has been used to identify helical structures and intramolecular hydrogen bonding patterns. mdpi.compreprints.orgnih.gov
For this compound, a comprehensive NMR analysis would involve correlating signals from the peptide backbone, amino acid side chains, hydroxamate functionalities, and the lactone ring to establish the full sequence and cyclic nature. The protons and carbons directly adjacent to the iron center or influenced by its magnetic anisotropy would exhibit characteristic shifts.
High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis and Exact Mass
High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the precise molecular weight and elemental composition of a compound, providing a critical confirmation of its molecular formula. This is particularly important for natural products with complex structures like this compound, which has a molecular formula of C51H84FeN13O19. nih.gov
Exact Mass Determination: HRMS provides a highly accurate mass-to-charge (m/z) ratio for the intact molecular ion (or a protonated/deprotonated species), which allows for the unambiguous determination of the empirical formula. This high precision is essential to differentiate between compounds with very similar nominal masses but different elemental compositions. mdpi.comdoi.orguvic.camiamioh.edu
Fragment Analysis: Coupled with tandem mass spectrometry (MS/MS), HRMS can generate fragmentation patterns that provide detailed structural information. By inducing controlled dissociation of the molecular ion, characteristic fragment ions are produced. Analyzing these fragments and their exact masses helps in piecing together the connectivity within the molecule. For a cyclodepsipeptide, fragmentation pathways would typically involve the cleavage of amide bonds, ester bonds, and potentially the hydroxamate linkages. The mass differences between fragment ions can reveal the presence of specific amino acid residues, the sequence of the peptide, and the location of the iron-chelating moieties. mdpi.comdoi.orguvic.camiamioh.edulibretexts.org
The identification of key fragment ions corresponding to parts of the peptide chain, the hydroxamate ligands, and the iron core would be crucial for confirming the proposed cyclodepsipeptide structure and the arrangement of its complexing groups around the ferric ion.
X-ray Crystallography for Three-Dimensional Structural Determination
Atomic Precision: When suitable single crystals of this compound are grown, X-ray diffraction data can be collected. The diffraction pattern, which arises from the scattering of X-rays by electrons in the crystal lattice, can be mathematically transformed to produce an electron density map. This map allows for the precise determination of the positions of all atoms, including the heavier iron atom, and elucidation of the entire molecular architecture. nih.govmdpi.comiucr.orgrsc.orgresearchgate.net
Conformational and Coordination Details: For this compound, X-ray crystallography would reveal the exact conformation of the cyclodepsipeptide ring, the arrangement of amino acid side chains, and critically, the precise coordination geometry of the ferric iron ion with the hydroxamate ligands. This technique would confirm whether the iron forms an octahedral complex, as suggested, and would provide bond lengths and angles for the Fe-O and Fe-N bonds within the coordination sphere. It could also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that influence crystal packing. mdpi.comiucr.orgrsc.orgresearchgate.net Although specific X-ray crystal structure data for this compound was not found in the search results, X-ray crystallography is routinely applied to complex organometallic compounds and peptide structures to elucidate their 3D arrangements.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and characterize molecules or ions that possess unpaired electrons, such as free radicals or certain transition metal ions. Given that this compound contains a ferric iron (Fe3+) center, which is a paramagnetic ion with five unpaired d-electrons, EPR spectroscopy would be highly informative. nih.govnih.govnih.govacs.orgfarmaceut.orgresearchgate.net
Detection of Paramagnetic Species: EPR measures the absorption of microwave radiation by unpaired electrons in the presence of an external magnetic field. The specific resonance conditions provide unique spectral fingerprints characteristic of the electronic environment of the paramagnetic species. nih.govnih.govfarmaceut.orgresearchgate.net
Circular Dichroism (CD) Spectroscopy for Peptide Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational properties of chiral molecules, particularly peptides and proteins, in solution. It measures the differential absorption of left and right circularly polarized light by a sample.
Metal-Centered Transitions: In addition to the peptide backbone, the presence of the iron-containing chromophore in this compound can induce characteristic CD signals in the visible region (around 300-600 nm) due to metal-centered d-d transitions. These "induced" CD bands are highly sensitive to the chiral environment provided by the surrounding peptide structure and the coordination geometry of the iron complex. mdpi.compreprints.orgmdpi.comnih.govpsu.edu The sign and intensity of these bands can be correlated with the helicity or other specific conformational preferences of the cyclodepsipeptide around the ferrocene (B1249389) moiety, offering insights into how the peptide folds to accommodate and orient the iron center.
Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides complementary information about the characteristic functional groups and molecular vibrations within a chemical compound. These techniques are highly valuable for identifying the presence of specific bonds and structural motifs in complex molecules like this compound. rsc.orghoriba.comlibretexts.orgpressbooks.pubresearchgate.netspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Functional groups containing polar bonds, such as carbonyl (C=O), hydroxyl (O-H), and amine (N-H) groups, exhibit strong and characteristic absorption bands in the IR spectrum. For this compound, prominent IR bands would be expected from:
Amide I (C=O stretch) and Amide II (N-H bend, C-N stretch) bands from the peptide backbone, typically found around 1600-1700 cm-1 and 1500-1550 cm-1, respectively.
Ester C=O stretch from the depsipeptide linkages.
Hydroxamate functionalities, which contain C=O, N-O, and O-H groups, would display characteristic vibrations.
C-H stretching vibrations from various aliphatic and possibly olefinic (from the decenamide part) groups. libretexts.orgpressbooks.pub
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is particularly effective for detecting vibrations involving non-polar bonds or those with high polarizability changes during vibration, such as C-C single and double bonds, and certain metal-ligand vibrations. Raman often complements IR, as some vibrations that are weak in IR might be strong in Raman, and vice-versa. rsc.orghoriba.compressbooks.pubspectroscopyonline.com For this compound, Raman could provide information on:
The vibrational modes of the carbon backbone and side chains.
Specific iron-ligand vibrations, especially if there is significant polarizability change associated with the coordination.
The "fingerprint region" (below ~1500 cm-1) in both IR and Raman spectra provides a unique spectral fingerprint for the entire molecule, allowing for identification and comparison with known standards. libretexts.orgpressbooks.pub
While no specific IR or Raman data for this compound was found, these techniques would confirm the presence of peptide, ester, and hydroxamate functional groups, consistent with its cyclodepsipeptide nature and iron chelation.
Chemical Synthesis and Derivatization of Ferrocin B and Its Analogues
Total Synthesis Approaches to Ferrocin B
Despite the characterization of this compound as a naturally occurring cyclodepsipeptide, comprehensive details regarding its total chemical synthesis via either solution-phase or solid-phase strategies are not extensively documented in the publicly available scientific literature. Research in this area has largely focused on its isolation from bacterial cultures.
Specific solution-phase synthetic pathways for the total synthesis of this compound have not been detailed in the provided research findings. The literature predominantly discusses the isolation of this compound from Pseudomonas fluorescens YK-310 culture filtrates, involving purification steps such as butanol extraction, adsorption resin column chromatography, and silica (B1680970) gel chromatography nih.gov.
Similarly, explicit adaptations of Solid-Phase Peptide Synthesis (SPPS) methodologies for the total synthesis of this compound are not described in the consulted literature. While SPPS is a well-established method for peptide synthesis and has been applied to various ferrocene-containing peptides and bioconjugates jove.comnih.govnih.gov, specific applications toward the complex cyclodepsipeptide structure of this compound itself are not reported.
Chemoenzymatic Synthetic Routes to Modified this compound
The synthesis of complex ferrocene (B1249389) derivatives like this compound and its analogues often presents challenges due to their intricate stereochemistry and the need for highly selective transformations. Chemoenzymatic synthesis, which integrates the power of chemical reactions with the precision and selectivity of enzymatic catalysis, offers a promising avenue for accessing modified forms of such compounds. This approach leverages the unparalleled stereoselectivity of enzymes, particularly for creating chiral centers or modifying existing scaffolds with high enantiomeric or diastereomeric purity scielo.brmetu.edu.tracs.org.
While specific detailed chemoenzymatic synthetic routes focusing solely on this compound itself are not extensively reported in the readily available literature, the principles and methodologies developed for other complex organic molecules and ferrocene-containing compounds highlight the potential applicability to this compound analogues. Enzymes such as ketoreductases and lipases have been successfully employed in asymmetric synthesis, facilitating enantioselective reductions or kinetic resolutions of racemic mixtures, which are crucial for building complex natural product-like structures scielo.brmetu.edu.tracs.org. For instance, ketoreductases have been used in the bioreduction of ketones to chiral alcohols with high enantiomeric excess, a type of transformation that could be instrumental in introducing specific functional groups or chirality into ferrocene scaffolds scielo.br. Lipases have also demonstrated utility in enantioselective ester hydrolysis and transesterification reactions, providing access to enantiomerically enriched compounds metu.edu.tr.
Furthermore, ferrocene-based organometallic compounds themselves have been explored as catalysts in asymmetric reactions through chemoenzymatic approaches, showcasing the interplay between ferrocene chemistry and biocatalysis metu.edu.tr. The incorporation of ferrocene into polymeric nanoparticles has also been investigated for chemoenzymatic cascade reactions, indicating the broad relevance of ferrocene in systems that combine chemical and enzymatic processes nih.gov. The precision offered by enzymes can lead to superior control over regioselectivity and stereoselectivity, circumventing issues often encountered with purely chemical methods, such as the formation of unwanted byproducts or epimers. This is particularly relevant for the synthesis of this compound analogues, where subtle structural variations can lead to significant changes in properties.
The general workflow for chemoenzymatic synthesis often involves:
Preparation of Substrates: Chemical synthesis of a suitable precursor molecule with a functional group amenable to enzymatic transformation.
Enzymatic Step: Introduction of an enzyme (or whole cells) to perform a highly selective reaction, such as enantioselective reduction, oxidation, or hydrolysis.
Chemical Modification: Subsequent chemical steps to further derivatize the enzymatically modified product into the desired final compound.
Table 1 outlines general enzymatic reactions relevant to complex molecule synthesis, which could conceptually be applied to modify ferrocene scaffolds.
Table 1: General Enzymatic Reactions Relevant to Complex Molecule Synthesis
| Enzyme Class | Reaction Type | Substrate Examples | Product Examples | Key Advantage |
| Ketoreductases | Asymmetric Reduction of Ketones | Ketones (e.g., α-keto esters) | Chiral Alcohols | High Enantioselectivity |
| Lipases | Enantioselective Hydrolysis/Transesterification | Esters (racemic) | Enantiomerically Enriched Alcohols/Acids | Kinetic Resolution |
| Hydroxynitrile Lyases | Cyanohydrin Formation | Aldehydes | Chiral Cyanohydrins | Excellent Enantioselectivity |
| Oxidoreductases | Asymmetric Oxidation/Reduction | Alcohols, Aldehydes, Ketones | Corresponding Oxidized/Reduced Chiral Compounds | Redox Control, Chiral Induction |
Development of Robust Derivatization Strategies for Chemical Probes
Ferrocene and its derivatives, including complex structures like this compound, are highly amenable to derivatization due to their robust organometallic core, stability, and characteristic redox properties nih.govresearchgate.net. These attributes make them excellent candidates for developing chemical probes, which are molecules designed to interact with biological systems or analytical targets to reveal specific information. The purpose of derivatization in this context is manifold: it can enhance detection capabilities, introduce new functionalities, or modulate physicochemical properties such as cellular permeability and target specificity researchgate.netacs.orgacs.org.
Derivatization for Analytical Applications: Ferrocene-based derivatization has garnered significant interest in analytical chemistry, particularly for enhancing detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or Electrospray Ionization Mass Spectrometry (ESI-MS) researchgate.netacs.orgresearchgate.net. The reversible one-electron oxidation of ferrocene to the ferrocenium (B1229745) cation (Fc/Fc+) at a low redox potential provides a reliable and stable electrochemical signal, making it an excellent electrochemical tag nih.govresearchgate.net.
Several ferrocene-based reagents have been developed to target various functional groups, thereby enabling the derivatization of diverse analytes. Examples include:
Ferrocene-based maleimide (B117702) reagents: Used for the selective derivatization of free and disulfide-bound thiols in complex mixtures, such as urine, improving their detection via HPLC/ESI-MS/MS researchgate.net.
3-Ferrocenyl-propionic anhydride: This reagent reacts with peptides and proteins (e.g., Bovine Serum Albumin, BSA) within minutes at room temperature, and its derivatization products are highly electroactive, facilitating sensitive detection by HPLC-ECD researchgate.net.
Ferrocenylmethyl-succinimidyl-glycine-hydrochloride: Suited for derivatizing proteins with high isoelectric points, though its preparation can be challenging researchgate.net.
Ferrocene-based electrochemically ionizable derivatives: Designed to enhance ESI-MS analysis of compounds like simple alcohols, sterols, and phenols. These derivatives leverage the electrolysis process inherent to the ESI ion source for selective ionization and improved gas-phase detection acs.org.
Derivatization for Chemical Probes (Biological and Functional): In biological and medicinal chemistry, ferrocene's unique properties are exploited to create probes for studying biological processes, target specific biomolecules, or develop new therapeutic agents nih.govnih.gov.
Functionalization of Biomolecules: Ferrocene groups can be covalently attached to biomolecules such as antibodies and peptides, converting them into redox-active probes nih.govresearchgate.net. For instance, ferrocene-labeled anti-apolipoprotein B-100 antibodies have been immobilized on gold electrodes for the electrochemical detection of low-density lipoprotein (LDL), demonstrating a linear response to LDL concentration researchgate.net.
Designing Ferrocene Analogues with Bioactivity: The ferrocenyl moiety can be incorporated into existing drug scaffolds or novel designs to create analogues with enhanced or altered biological activities. This involves strategies like replacing phenyl, alkyl, or heterocyclic rings with ferrocenyl units or attaching ferrocene via functional groups nih.gov. Examples include ferrocene–chloroquine analogues for antiplasmodial activity nih.govrsc.org and ferrocene-containing MNK inhibitors with anticancer effects nih.gov. The introduction of ferrocene can influence a compound's interaction with DNA/BSA or its ability to generate reactive oxygen species via Fenton-like reactions in biological environments nih.gov.
Molecular Hinge in PROTACs: Recent research has explored ferrocene as a "molecular hinge" in Proteolysis Targeting Chimeras (PROTACs). Its unique organometallic structure, with freely rotating cyclopentadienyl (B1206354) rings around a central Fe(II) ion, allows for dynamic conformational adjustments. This "chameleonicity" can improve cellular permeability and reduce efflux liabilities, making ferrocene a versatile platform for designing next-generation PROTACs that can effectively deliver molecular probes to their targets acs.org. Asymmetrical chemical derivatization of the ferrocene core, for example, by introducing alkyne handles for click chemistry, further expands the possibilities for generating diverse PROTACs acs.org.
Table 2 summarizes key aspects of derivatization strategies for chemical probes based on ferrocene.
Table 2: Summary of Ferrocene-Based Derivatization Strategies for Chemical Probes
| Strategy Type | Purpose | Key Ferrocene Property Utilized | Examples of Application/Target | Research Findings/Benefits |
| Analytical Tagging | Enhance detection in analytical methods | Redox activity, stability | Thiols, Peptides, Proteins, Alcohols, Sterols, Phenols | Improves sensitivity in HPLC/MS and ESI-MS; enables electrochemical detection; specific reagents for various functional groups researchgate.netacs.orgresearchgate.net. |
| Bioconjugation | Create redox-active biosensors | Redox activity, modularity | Antibodies, Peptides | Enables electrochemical detection of biomolecules (e.g., LDL with ferrocene-labeled antibodies); allows for the study of electron-transfer processes in biological systems; potential for antimicrobial activity nih.govresearchgate.net. |
| Structural Modification for Bioactivity | Develop new therapeutic agents | Stability, structural motif, redox activity | Antimalarial, Anticancer compounds, Enzyme inhibitors | Ferrocene-chloroquine analogues show enhanced antiplasmodial activity; ferrocene-containing MNK inhibitors exhibit potent anticancer effects; can influence DNA/BSA interaction and Fenton chemistry; can impart low toxicity nih.govnih.govrsc.org. |
| Molecular Hinge in PROTACs | Modulate physicochemical properties, target engagement | Conformational flexibility, redox activity | PROTAC linkers | Improves cellular permeability and reduces efflux liabilities by enabling dynamic conformational changes; offers a versatile platform for asymmetrical derivatization to fine-tune PROTAC properties for targeted protein degradation acs.org. |
Reactivity and Chemical Stability of Ferrocin B
Redox Properties and Electrochemistry of the Iron Center
The most characteristic feature of ferrocene-type compounds is the reversible one-electron oxidation of the central iron atom. The iron center in ferrocene (B1249389) is in the +2 oxidation state wikipedia.org. It can be easily oxidized to the +3 state, forming a stable paramagnetic cation known as ferrocenium (B1229745).
This transformation is an electrochemically reversible one-electron process, which has led to ferrocene being adopted by the International Union of Pure and Applied Chemistry (IUPAC) as a standard for referencing redox potentials in non-aqueous electrochemistry wikipedia.orgnih.govmdpi.com. The standard potential of the ferrocene/ferrocenium (Fc/Fc+) couple is approximately +0.4 V versus a saturated calomel (B162337) electrode (SCE) wikipedia.org.
The redox potential can be significantly influenced by substituents on the cyclopentadienyl (B1206354) rings wikipedia.orgmdpi.com.
Electron-donating groups (e.g., methyl groups) increase the electron density at the iron center, making the compound easier to oxidize and thus shifting the redox potential to more negative (cathodic) values wikipedia.org. For example, decamethylferrocene is much more easily oxidized than ferrocene wikipedia.org.
Electron-withdrawing groups (e.g., chloro, carboxylic acid) have the opposite effect, making oxidation more difficult and shifting the potential in the positive (anodic) direction wikipedia.orgrsc.org.
This tunability of redox properties is crucial for applications in designing molecular sensors, catalysts, and redox-switchable materials nih.govmdpi.comscispace.com. Cyclic voltammetry is a key technique used to study these properties, revealing information about the reversibility and potential of the redox event nih.gov.
| Compound | Substituent(s) | E½ (V vs Fc+/Fc) | Reference |
|---|---|---|---|
| Ferrocene | None | 0.00 | wikipedia.org |
| 1,1'-Dichloroferrocene | Two -Cl | +0.315 | rsc.org |
| Pentachloroferrocene | Five -Cl | +0.774 | rsc.org |
| Decachloroferrocene | Ten -Cl | +1.246 | rsc.org |
| Decamethylferrocene | Ten -CH₃ | -0.59 (vs SCE) | wikipedia.org |
Ligand Exchange Reactions at the Iron Coordination Site
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand is replaced by another libretexts.orgchemguide.co.uklibretexts.org. In the case of ferrocene and its derivatives, the cyclopentadienyl (Cp) rings are bound exceptionally tightly to the iron center due to the formation of a stable 18-electron complex wikipedia.orgenglelab.com. Consequently, the complete dissociation of a Cp ligand is rare under normal conditions englelab.com.
However, ligand exchange reactions can occur at substituent groups attached to the Cp rings. For ferrocene derivatives that have other coordination sites, such as ferrocene-based phosphines used in catalysis, the ligands attached to the secondary metal center can undergo substitution mdpi.comacs.org.
The mechanism of ligand substitution reactions can be broadly classified as:
Dissociative Mechanism : The reaction proceeds through an intermediate with a lower coordination number, formed by the initial departure of a ligand libretexts.org.
Associative Mechanism : The incoming ligand first binds to the complex, forming a higher-coordination intermediate, which then expels the leaving ligand libretexts.org.
The specific pathway depends on factors such as the nature of the metal, the ligands, and the reaction conditions. For example, in square planar complexes, the trans effect, where certain ligands increase the rate of substitution of the ligand opposite to them, is a key consideration libretexts.org.
Chemical Degradation Pathways under Varied Conditions (e.g., pH, temperature, light)
Ferrocene itself is renowned for its exceptional stability; it is unaffected by air, water, and strong bases and can be heated to 400°C without decomposition wikipedia.org. However, its derivatives and its oxidized form, the ferrocenium cation, can be susceptible to degradation under specific conditions.
pH : The stability of many chemical compounds is highly dependent on pH lew.romyfoodresearch.com. While ferrocene is stable, the ferrocenium cation can be less stable, particularly in basic solutions. The degradation kinetics can be influenced by pH, with extreme acidic or alkaline conditions often accelerating decomposition pathways for substituted ferrocenes lew.romyfoodresearch.com.
Temperature : Thermal decomposition of ferrocene typically occurs at very high temperatures (above 400°C) wikipedia.orgresearchgate.net. The process involves the breaking of the iron-cyclopentadienyl bonds, leading to the formation of metallic iron and various organic products researchgate.netnih.gov. The reaction atmosphere significantly impacts the final products; decomposition in an oxidative atmosphere (air or O₂) yields hematite (B75146) (α-Fe₂O₃), while under an inert nitrogen atmosphere, it can produce cementite (Fe₃C) and α-Fe nih.govacs.org. The presence of other compounds, like oxalic acid, can lower the decomposition temperature nih.gov.
Light : Photochemical degradation can occur, especially for ferrocenium salts. Exposure to light, particularly UV light, can promote electronic transitions that lead to the decomposition of the complex. This photosensitivity is harnessed in some applications but can be a limitation for others requiring long-term stability under ambient light.
Reactivity with Other Metal Ions and Small Molecules
The cyclopentadienyl rings of ferrocene can be functionalized to create ligands capable of coordinating with other metal ions nih.gov. This has led to the development of a vast array of multimetallic complexes where the ferrocene unit can influence the reactivity of the second metal center through its electronic and redox properties scispace.com. For instance, ferrocene-based ligands have been extensively used in transition metal-catalyzed cross-coupling reactions mdpi.com.
Ferrocene derivatives can also act as hosts in host-guest chemistry, forming complexes with various metal ions nih.gov. The binding affinity can sometimes be switched by oxidizing the ferrocene unit to ferrocenium, which introduces electrostatic interactions that can modulate the guest binding mdpi.comnih.gov. This principle is employed in the design of electrochemical sensors for specific cations mdpi.com.
The ferrocenium cation itself can act as a mild, one-electron oxidant in various chemical reactions mdpi.com. It can also serve as a Lewis acid catalyst in certain organic transformations. However, the instability of the ferrocenium cation in some solutions can limit its catalytic efficiency mdpi.com.
Spectroscopic Tracking of Chemical Transformations
Various spectroscopic techniques are employed to monitor the chemical transformations of ferrocene-based compounds.
UV-Visible Spectroscopy : The oxidation of ferrocene to the ferrocenium ion is accompanied by a distinct color change from orange/yellow to deep blue. This change is reflected in the UV-Vis spectrum and can be used to monitor the progress of redox reactions mdpi.com.
NMR Spectroscopy : ¹H and ¹³C NMR are powerful tools for characterizing ferrocene derivatives and tracking reactions that involve changes to the organic ligand framework. The disappearance of signals from paramagnetic species like the ferrocenium ion can also be used to follow redox processes .
Mössbauer Spectroscopy : This technique is particularly sensitive to the oxidation state and chemical environment of the iron nucleus. It can definitively distinguish between the Fe(II) in ferrocene and the Fe(III) in ferrocenium, providing crucial information about the electronic structure wikipedia.org.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups within the molecule and can track reactions involving changes in these groups researchgate.net.
Raman Spectroscopy : This method can provide information on the structural integrity of the compound. For instance, in the thermal decomposition of ferrocene, Raman spectroscopy can identify the resulting iron oxides by their characteristic phonon modes acs.org.
Mechanistic Insights into Biological Activity
Molecular Targets and Binding Mechanisms in Bacterial Systems
Ferrocin B demonstrates antibiotic activity against Gram-negative bacteria, with specific efficacy observed against Pseudomonas aeruginosa. researchgate.net While the precise molecular targets and binding mechanisms of this compound are still under investigation, its classification as a siderophore points towards interactions related to bacterial iron uptake or homeostasis.
Detailed research findings on the specific protein or enzyme inhibition mechanisms directly attributed to this compound (PubChem CID 139587141) are not extensively documented in the current literature. General mechanisms of enzyme inhibition by various antimicrobial agents involve competitive or non-competitive binding to enzyme active sites, or irreversible inhibition leading to altered enzyme function. medcraveonline.com However, specific enzymatic targets for this compound have not been elucidated in the provided research findings.
There is no specific information available in the provided research findings that directly details the interference of this compound with bacterial cell wall biosynthesis. Other classes of antibacterial drugs, such as beta-lactams and glycopeptides, are known to inhibit peptidoglycan synthesis, a crucial component of the bacterial cell wall, by targeting enzymes like penicillin-binding proteins (PBPs) or binding to cell wall precursors. lumenlearning.comlibretexts.orgnih.govmdpi.com
Specific mechanisms of membrane interaction or disruption by this compound (PubChem CID 139587141) have not been directly reported in the available literature. However, many antimicrobial peptides and metal-based complexes exert their effects by interacting with bacterial cell membranes. These interactions can involve electrostatic attraction with negatively charged bacterial surfaces, leading to membrane destabilization, increased permeability, pore formation, and ultimately cell lysis. researchgate.netrsc.orgaip.orgmdpi.combiorxiv.orgresearchgate.netnih.gov The lipophilicity of some metal complexes, including ferrocene (B1249389) derivatives, can facilitate their diffusion across cell membranes. acs.org
Specific studies on the direct binding or intercalation of this compound (PubChem CID 139587141) with nucleic acids (DNA/RNA) in bacterial systems are not detailed in the provided information. While various metal complexes and organic compounds are known to interact with DNA and RNA through intercalation or groove binding, mdpi.comarrakistx.combeilstein-journals.orgresearchgate.netmdpi.com this mechanism has not been specifically attributed to this compound.
Biochemical Pathways Affected in Microorganisms
As an iron-containing cyclic lipodecapeptide classified as a siderophore, this compound's biological activity is intrinsically linked to iron acquisition and metabolism in microorganisms. researchgate.net Siderophores are chelating agents that bind to iron, making it available for microbial uptake, especially under iron-limited conditions. While this compound production increases with iron availability, suggesting a unique aspect compared to classical siderophores, its role in iron homeostasis remains central to its affected biochemical pathways. researchgate.net Iron is an essential element for bacterial growth, virulence, and survival against host immune systems. nih.gov The Pseudomonas fluorescens bacterium, which produces ferrocins, demonstrates metabolic adaptations related to iron availability, including the uptake of siderophores when iron is scarce. asm.org This suggests that this compound, as a siderophore, likely influences bacterial iron availability and subsequent iron-dependent biochemical processes critical for microbial survival and proliferation.
Structure-Mechanism Relationship Studies based on Synthetic Analogues
Research into this compound's mechanism of action and its structure-activity relationships (SAR) primarily emphasizes the critical role of its unique iron-hydroxamate complex. This specific structural arrangement, where the ferric ion is intricately bound by hydroxamate groups within a peptide framework, is considered essential for its potent antibacterial efficacy. nih.gov
However, comprehensive and detailed structure-mechanism relationship studies specifically focusing on synthetic analogues of this compound, involving systematic modifications to its peptide sequence or iron-chelating moieties and their corresponding quantitative biological impacts, are not extensively documented in readily available literature beyond the initial structural elucidation and general biological activity. Much of the reported SAR research in the broader field of iron-containing organometallic compounds pertains to ferrocene and its derivatives, which possess a different core structure featuring an iron atom sandwiched between two cyclopentadienyl (B1206354) rings, and thus operate via distinct mechanisms such as redox chemistry and reactive oxygen species (ROS) generation. mdpi.commdpi.commedchemexpress.comnih.govacs.orgontochem.comrsc.org
While the fundamental importance of the ferric ion and the hydroxamate ligands to this compound's activity is established, explicit data tables derived from synthetic analogue studies demonstrating how specific alterations to the peptide backbone or the nature of the iron-chelating environment quantitatively impact its antibacterial potency or specific mechanistic steps are not available in the provided search results. Therefore, detailed research findings and interactive data tables based on such specific synthetic analogue studies for this compound are not presented here.
Theoretical and Computational Chemistry of Ferrocin B
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a robust computational approach utilized to explore the time-dependent behavior, conformational landscapes, and intrinsic flexibility of molecular systems. For compounds like ferrocin B, which incorporate a ferrocene (B1249389) moiety, MD simulations are particularly insightful due to the inherent dynamic nature of the ferrocene unit. The unique "sandwich" structure of ferrocene, where a central iron(II) ion facilitates the unhindered rotation of the two cyclopentadienyl (B1206354) (Cp) rings, bestows considerable conformational flexibility upon the molecule and its derivatives acs.org.
Although specific MD simulation studies on this compound itself are not widely reported, the established methodologies used for other ferrocene-based systems, such as ferrocene-peptide conjugates or ferrocene derivatives investigated for their biological activities, are directly transferable researchgate.netresearchgate.net. These simulations enable researchers to:
Map the accessible conformations and their relative energetic stabilities.
Characterize the dynamic movements of the ferrocene core and its attached functional groups, including inter-ring rotation.
Gain insights into how the molecule interacts with its surrounding environment, such as solvent molecules or specific biological targets.
Assess the temporal stability and dynamic characteristics of molecular complexes mdpi.complos.org.
Typical outputs from MD simulations for related systems include metrics like Root-Mean-Square Deviation (RMSD) to quantify structural stability over time, Root-Mean-Square Fluctuation (RMSF) to pinpoint flexible regions within the molecule, and analysis of dihedral angles to monitor specific conformational transitions. MD simulations commonly involve initial energy minimization steps, followed by long trajectories calculated within constant-temperature and constant-pressure (NPT) or constant-volume and constant-temperature (NVT) ensembles, with simulation temperatures often ranging from 298 K to 500 K to facilitate adequate conformational sampling acs.orgnih.gov.
Table 1: Illustrative Molecular Dynamics Simulation Parameters (Conceptual)
| Parameter | Typical Value/Range | Purpose |
| Simulation Ensemble | NVT/NPT | Maintain desired thermodynamic conditions |
| Temperature | 298 - 500 K | Reflect ambient or higher energy states |
| Time Step | 1-5 fs | Integration interval for molecular motion |
| Simulation Length | Nanoseconds to Microseconds | Capture relevant conformational changes and dynamics |
| Force Field | CHARMM, GAFF, etc. | Empirical potential energy function |
Quantum Chemical Calculations of Electronic Structure and Bonding in the Iron Center
Quantum chemical calculations, prominently Density Functional Theory (DFT), are indispensable for dissecting the electronic structure and bonding characteristics of organometallic compounds like this compound. These computations offer profound insights into electron distribution, orbital interactions, and the precise nature of the chemical bonds involving the central iron atom within this compound.
For ferrocene, the iron center is generally understood to be in a +2 oxidation state. It forms highly stable bonds with two cyclopentadienyl (Cp) rings, each contributing six π-electrons, leading to a robust 18-electron valence shell configuration, which largely accounts for its remarkable stability wikipedia.org. This fundamental electronic stability is key to interpreting the properties of ferrocene derivatives. DFT studies are capable of elucidating:
Geometric Parameters: Optimized geometries provide highly accurate bond lengths and angles. For ferrocene, Fe-C bond lengths typically range from 2.04 to 2.06 Å both experimentally and computationally, while C-C bond lengths within the Cp rings are consistent with aromatic character aip.orgijaers.comunimi.it.
Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals critical information about metal-ligand interactions, electron density distribution, and potential electron transfer pathways ijaers.comnih.govtu-braunschweig.desdu.dk. The interaction between the filled d-orbitals of iron and the π-orbitals of the Cp ligands is a cornerstone of ferrocene's bonding wikipedia.orgtu-braunschweig.deacs.org.
Charge Distribution: Computational methods allow for the quantification of atomic charges (e.g., via Mulliken or Hirshfeld population analysis), which provide insights into the ionicity of the iron center and the polarity of various bonds within the molecule ijaers.comaip.orgresearchgate.netresearchgate.net.
Spin State Analysis: For transition metal complexes, DFT can be employed to determine the most stable electronic spin state, although ferrocene(II) typically exists in a low-spin configuration.
Standard computational methods like DFT, often employing the B3LYP functional in conjunction with various basis sets (e.g., 6-31G(d), def2-QZVPP), are routinely applied for geometry optimization and the calculation of electronic properties researchgate.netijaers.comtu-braunschweig.dedergipark.org.trresearchgate.net. These calculations can resolve subtle changes in electronic structure induced by peripheral substituents, enabling correlation with experimental techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy tu-braunschweig.de.
Table 2: Exemplary Electronic Structure Parameters from DFT Calculations for Ferrocene
| Parameter | Ferrocene Value (Typical) | Unit | Reference (Method/Basis Set) |
| Fe-C Bond Length | 2.04 - 2.06 | Å | DFT aip.orgijaers.comunimi.it |
| C-C Bond Length (Cp ring) | ~1.42 | Å | DFT ijaers.com |
| HOMO-LUMO Gap | 3.30 - 4.26 | eV | DFT/TD-DFT aip.orgijaers.comnih.govdergipark.org.tr |
| Iron Charge (Mulliken) | +1.39 to +1.47 | electrons | DFT aip.org |
Note: The values presented in Table 2 are illustrative examples derived from general studies on ferrocene and its derivatives. Specific values for this compound would necessitate dedicated computational investigations.
Computational Prediction of Spectroscopic Properties
Computational chemistry plays a pivotal role in predicting and interpreting the various spectroscopic properties of complex molecules, including this compound. These computational predictions are invaluable for the structural characterization of synthesized compounds and for gaining a deeper understanding of their underlying electronic transitions and vibrational modes.
Commonly predicted spectroscopic properties include:
UV-Visible (UV-Vis) Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate electronic absorption spectra. This includes predicting excitation energies, oscillator strengths, and elucidating the nature of specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or π-π* transitions researchgate.netunimi.itnih.govdergipark.org.tr. For ferrocene derivatives, low-intensity d→π* transitions are often observed in the visible region, while higher-intensity π→π* transitions typically appear in the UV region researchgate.net.
Infrared (IR) Spectra: DFT calculations can accurately predict vibrational frequencies, which aids in the assignment of characteristic functional group vibrations and helps identify specific chemical bonds within the molecule researchgate.netdergipark.org.tr.
NMR Chemical Shifts: Although not explicitly detailed for this compound in the search results, computational prediction of Nuclear Magnetic Resonance (NMR) shielding constants (for isotopes like ¹H and ¹³C) is a standard quantum chemical application vital for structural elucidation of organic and organometallic compounds researchgate.net.
X-ray Absorption Spectroscopy (XAS): For iron-containing compounds, TD-DFT can be used to simulate XAS spectra, particularly XANES, which are highly sensitive to the electronic environment at the metal center and can provide insights into oxidation states and coordination geometry tu-braunschweig.de.
The reliability of these spectroscopic predictions is contingent on the appropriate selection of computational methods (e.g., specific DFT functionals and basis sets) and is frequently validated by comparing computational results with experimental spectroscopic data. Often, a good semi-quantitative agreement is observed between theoretical and experimental findings for ferrocene-based systems unimi.itnih.govrsc.org.
In Silico Ligand-Target Docking and Interaction Modeling
Given the increasing prominence of ferrocene derivatives in various biological and medicinal chemistry contexts, in silico ligand-target docking and interaction modeling would be highly pertinent for this compound if it were identified to possess specific biological activities. These computational techniques are foundational in modern drug discovery and chemical biology, allowing for the prediction of how a small molecule, or ligand (erocin B), might bind to a specific macromolecular biological target, such as a protein or enzyme.
The typical workflow for such studies involves several key steps:
Target Preparation: This begins with obtaining the three-dimensional (3D) structure of the biological target, usually from publicly available databases like the Protein Data Bank (PDB), followed by appropriate preparation steps researchgate.net.
Ligand Preparation: This involves generating energetically favorable 3D conformers of the ligand (this compound) and assigning accurate partial charges to its atoms plos.orgresearchgate.net.
Docking Simulation: Specialized algorithms (e.g., Lamarckian genetic algorithm employed in software like AutoDock Vina) are used to predict the optimal binding poses, orientations, and affinities of the ligand within the target's active site or other relevant binding pockets. The binding affinity is typically quantified as a binding energy (e.g., in kcal/mol) mdpi.comresearchgate.netmdpi.com.
Interaction Analysis: Following docking, the predicted binding poses are analyzed and visualized to identify and characterize the specific molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, between the ligand and the amino acid residues of the target mdpi.comnih.gov.
For ferrocene derivatives, molecular docking studies have been performed to assess their potential efficacy as antitumor agents or in other biological applications. These docking studies are frequently coupled with molecular dynamics simulations to further evaluate the stability and longevity of the predicted ligand-target complexes researchgate.netmdpi.com. Such computational approaches can significantly aid in the rational design and optimization of novel compounds by highlighting key structural features that contribute to enhanced binding affinity and target specificity mdpi.com.
Reaction Mechanism Predictions for Biosynthesis and Degradation
Computational methods are invaluable for elucidating the complex reaction mechanisms governing both the biosynthesis and degradation pathways of intricate molecules such as this compound. Predicting reaction mechanisms computationally provides atomistic-level insights into transient species, transition states, and activation energies, which are often challenging or impossible to observe directly through experimental means.
For ferrocene and its various derivatives, computational mechanistic studies have been successfully applied to:
Biosynthesis Pathways: While the specific biosynthesis of this compound is not detailed in the provided search results, the fundamental formation mechanisms of diverse organometallic compounds, including the parent ferrocene, are subjects of theoretical investigation. These studies often involve analyzing the intricate coordination processes of metal ions with organic precursors and subsequent molecular rearrangements acs.org.
Degradation Mechanisms: Computational studies have been instrumental in predicting the decomposition pathways of ferrocene derivatives, particularly in the context of their stability under various environmental conditions, such as their use in aqueous redox flow batteries researchgate.netresearchgate.netrsc.org. For example, a proposed degradation mechanism for ferrocenium (B1229745) (the oxidized form of ferrocene) in aqueous environments involves the nucleophilic attack of water on the metallic center, with the LUMO energy of the ferrocene derivative being a significant factor influencing the degradation rate researchgate.netresearchgate.net.
Reactivity and Catalysis: Computational chemistry also provides a robust framework for understanding the intrinsic reactivity of ferrocene derivatives in various chemical transformations, including their roles as catalysts or reactive intermediates in synthetic processes rsc.orgmdpi.com. This includes assessing how changes in oxidation states affect their structural and electronic properties and thereby their reactivity rsc.org.
These computational predictions rely on sophisticated methodologies, primarily DFT, which can be used to map out comprehensive potential energy surfaces, identify and characterize transition states, and compute activation barriers for elementary reaction steps. Such detailed mechanistic insights are crucial for optimizing synthetic routes, predicting the stability of these compounds under specific conditions, and identifying potential metabolites or environmental breakdown products.
Table 3: Types of Computational Predictions for Reaction Mechanisms
| Prediction Type | Computational Method(s) | Key Output/Insight | Relevance to this compound |
| Transition State Geometry | DFT, QM/MM | Atomic coordinates, vibrational frequencies | Detailed understanding of specific reaction steps |
| Activation Energy (Ea) | DFT, QM/MM | Energy barrier for a reaction | Prediction of reaction rates and thermodynamic favorability |
| Reaction Intermediates | DFT | Stable molecular structures along a reaction pathway | Identification of short-lived species and elucidation of reaction routes |
| Degradation Pathways | DFT | Energetics of decomposition routes, LUMO energy analysis | Prediction of stability and environmental fate |
| Electron Transfer Pathways | DFT, TD-DFT | Orbital interactions, charge distribution | Understanding redox behavior and electrochemical properties |
Advanced Analytical Methodologies for Ferrocin B Research
Development of Quantitative Analytical Assays for Ferrocin B
Quantitative determination of ferrocene (B1249389) B and other siderophores is essential for studying their production, biological activity, and environmental roles. Several analytical approaches have been developed, leveraging the compound's unique iron-chelating properties.
One widely adopted method for the quantitative estimation of siderophore production, including compounds like ferrocene B, is the Chrome Azurol Sulfonate (CAS) assay nih.govjove.comresearchgate.net. This spectrophotometric assay relies on the strong affinity of siderophores for ferric iron. In the CAS assay, siderophores compete with a blue ferric complex of the CAS dye (Fe3+-CAS-surfactant ternary complex). When a siderophore successfully chelates iron from this complex, the blue color diminishes or changes, often to orange, indicating siderophore production. The quantity of siderophore is typically measured by spectrophotometric estimation at an absorbance peak of 630 nm jove.comresearchgate.net. A modified microplate method for the CAS assay has significantly improved efficiency, allowing for rapid and high-throughput screening of siderophore-producing bacterial strains, saving time and reagents nih.govresearchgate.net.
For the precise separation and quantification of iron-chelating peptides, High-Performance Liquid Chromatography (HPLC) techniques are frequently employed. Reversed-phase HPLC (RP-HPLC) is commonly used to purify and identify iron-chelating peptides from complex mixtures, including those derived from protein hydrolysates researchgate.netmdpi.com. Coupled with various detectors, HPLC provides high resolution and sensitivity for separating individual components of a siderophore mixture.
Electrochemical detection presents a promising avenue for quantitative analysis of ferrocene B, given its iron-containing nature. While specific direct electrochemical assays for ferrocene B itself are not broadly detailed in the provided search results, the principle of electrochemical detection is highly applicable to iron-containing compounds and metallopeptides due to the redox activity of the iron center acs.orgrsc.orgacs.orgmdpi.comnih.gov. For example, studies on iron-chelating peptides confirm that the combination of carboxyl, amino, and carbonyl groups with Fe2+ can be characterized by techniques such as Fourier transform infrared spectroscopy and zeta potential analysis, which are complementary to quantitative measurements nih.gov. The high sensitivity and wide linear dynamic range of electrochemical methods, coupled with their ability to operate without optically clear samples and with less interference from background contaminants, make them valuable for targeted detection of electrochemically active analytes nih.gov.
Mass Spectrometry-Based Metabolomic Profiling of this compound Production
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable for the characterization of microbial siderophores, including peptides like ferrocene B asm.orgnih.govmdpi.comnih.govjnu.ac.in. The integration of LC with MS reduces sample complexity, separates isobars, and provides additional information on the physicochemical properties of metabolites nih.govmdpi.com. LC-MS/MS allows for detailed structural analysis of siderophores by evaluating mass data filtering, isotopic structure, and the localization of iron within the molecule jnu.ac.in. This approach is also highly useful for detecting biogenetic precursors of siderophores, offering snapshots of individual biosynthetic steps during nonribosomal peptide synthetase (NRPS) catalysis, which is often involved in siderophore biosynthesis rsc.orgjnu.ac.in. For instance, precursor-directed biosynthesis experiments aimed at producing siderophore analogues utilize LC-MS/MS for downstream analysis of analogues and constitutional isomers from culture supernatants nih.gov.
Imaging Mass Spectrometry (IMS) , such as Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) IMS, has been employed to evaluate the spatial distribution of cyanobacterial siderophores in microbial colonies mdpi.com. This technique holds potential for exploring siderophore cycling within complex biofilms, providing insights into the distribution and physiological roles of ferrocene B in its natural environment mdpi.com. Direct infusion MS with high-resolution mass spectrometers can also be applied for metabolomics and lipidomics, minimizing ionization suppression or enhancement effects compared to standard electrospray ionization (ESI) nih.gov.
In Situ and Operando Spectroscopic Techniques for Reaction Monitoring
In situ and operando spectroscopic techniques are vital for real-time, non-destructive monitoring of chemical reactions and catalytic processes, providing invaluable insights into reaction mechanisms, intermediate species, and structural changes under actual working conditions acs.orgresearchgate.netwiley.commdpi.comwikipedia.orgnih.govfrontiersin.orgrsc.org. While direct examples for ferrocene B are not widely reported, these methodologies are highly applicable to studying the biosynthesis, degradation, and interactions of iron-containing cyclodepsipeptides.
Key techniques include:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide valuable information about the composition and structure of catalysts and reaction intermediates. For iron-chelating peptides, FTIR has been used to confirm structural transformations indicative of iron chelation, by observing changes in carboxyl, amino, and carbonyl groups interacting with iron ions nih.govnih.gov. In an operando context, FTIR can monitor the dynamic evolution of intermediate species during a process rsc.org.
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can monitor chemical structure with molecular sensitivity and spatial/temporal resolution, offering insights into chemical composition changes during a stimulus application rsc.org. For iron-containing compounds, Raman spectroscopy can detect charge transfer at electrochemical interfaces wiley.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can monitor redox reactions and changes in electronic configuration of transition metal atoms in real-time. This is particularly relevant for ferrocene B, given its Fe3+ center, as the structural evolution and electronic configuration changes during its production or interaction could be observed rsc.org.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information on the local coordination structure, oxidation state, and electronic configuration of elements, such as iron, within a material acs.orgmdpi.comnih.govfrontiersin.orgrsc.orgresearchgate.netresearchgate.netacs.orgdiva-portal.org. Operando XAS is powerful for precisely monitoring the dynamic evolution of material structure and oxidation states during ongoing processes frontiersin.org.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is an effective tool for investigating paramagnetic metal complexes, providing insights into their coordination environments, redox states, and conformational changes. This can be applied to study the Fe3+ center in ferrocene B rsc.orgresearchgate.netresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ and operando NMR spectroscopy allows for real-time observation of product and intermediate formation and provides insights into substrate-catalyst interactions. Carbon-13 NMR spectroscopy, for example, offers insight into the chemistry of ferric preparations and can be combined with iron assays frontiersin.orgnih.gov.
These spectroscopic techniques, when used in situ or operando, offer unparalleled opportunities to observe the intricate details of ferrocene B's chemical transformations and biological interactions as they happen.
Microfluidic and High-Throughput Screening Platforms for Chemical Studies
Microfluidic platforms have revolutionized chemical and biological studies by offering exquisite control over mass transport and enabling high-throughput screening (HTS) with significantly reduced sample and reagent consumption mdpi.comnih.govnih.govacs.orgwikipedia.orgresearchgate.netd-nb.info. These platforms are highly advantageous for research on ferrocene B, particularly in areas such as biosynthesis optimization, interaction studies, and the discovery of new siderophore-related compounds.
Key benefits and applications in ferrocene B research include:
Rapid and Cost-Efficient Screening: Microfluidics allows for the rapid, cost-efficient, and simple execution of experimental procedures, including sample preparation, chemical reactions, separations, and detection, all integrated onto a miniaturized "lab-on-a-chip" acs.orgwikipedia.orgresearchgate.netd-nb.info. This is particularly beneficial for screening large numbers of microbial strains for siderophore production or for evaluating chemical libraries for compounds that interact with ferrocene B actanaturae.ru.
Precise Control of Chemical Environment: Microfluidic devices can establish well-defined chemical gradients and environments, allowing for precise control of nutrient concentrations and other parameters relevant to microbial growth and siderophore production nih.govfz-juelich.deresearchgate.net. This enables researchers to mimic natural microenvironments and study cellular behavior and interactions, such as iron homeostasis, in a highly controlled manner nih.govfz-juelich.de.
High-Throughput and Miniaturization: Microfluidic HTS platforms integrate automated equipment for rapid and simultaneous detection and analysis of thousands of biophysical and chemical compounds d-nb.info. Droplet-based microfluidics, for instance, significantly reduces bioassay volumes, allowing for ultrahigh-throughput screening at the single-cell level d-nb.infoactanaturae.rumdpi.com. This capability is critical for exploring microbial biodiversity for antibiotic discovery and for screening for siderophore activity actanaturae.ruresearchgate.net.
Integration with Analytical Techniques: Microfluidic platforms can be integrated with various detection methods, including colorimetry, absorbance, fluorescence, and electrochemical detection, for analyzing metabolites and other chemical species acs.orgmdpi.comnih.govresearchgate.netmdpi.com. For instance, microfluidic electrochemical biosensors have been developed for sensitive detection, with flow properties enhancing binding kinetics and reducing reaction times nih.gov.
Future Research Directions and Challenges for Ferrocin B
Comprehensive Elucidation of the Remaining Biosynthetic Steps
The biosynthesis of complex natural products like Ferrocin B often involves intricate enzymatic pathways. While the core ferrocene (B1249389) moiety is well-understood synthetically, the comprehensive elucidation of the complete biosynthetic pathway of this compound, especially the steps leading to its complex C51H84FeN13O19 structure, presents a significant challenge and a critical future research direction researchgate.netciteab.com. Many natural product biosynthetic pathways are complex and dispersed, unlike the gene clusters often found in microbial systems citeab.com.
Advancements in chemoproteomics offer promising avenues for identifying the specific enzymes involved in the late-stage modifications and assembly of such complex molecules. This approach can help in profiling active enzymes and uncovering previously unknown steps, accelerating the discovery of key biosynthetic genes citeab.com. Identifying these enzymatic steps would not only deepen the understanding of this compound's natural origin but also pave the way for biotechnological production or semi-synthetic routes, potentially offering sustainable alternatives to traditional extraction methods for complex natural products citeab.comlipidmaps.org. Future research will involve employing techniques such as comparative transcriptomics, co-expression analysis, and isotopic labeling to map the sequence of enzymatic reactions and identify the specific enzymes and substrates involved in each transformation leading to the final this compound structure lipidmaps.org.
Rational Design and Synthesis of Novel Analogues with Tailored Chemical Properties
The versatility of the ferrocene core allows for extensive chemical functionalization, enabling the creation of numerous derivatives with diverse properties uni.luwikipedia.orgwikidata.org. This established chemistry provides a strong foundation for the rational design and synthesis of novel this compound analogues. A key challenge lies in systematically modifying the complex scaffold of this compound to achieve desired enhancements in specific chemical or biological properties.
Future research in this area would involve:
Targeted Modifications : Introducing specific functional groups at various positions on the this compound molecule to modulate characteristics such as solubility, stability, reactivity, or interaction with biological targets.
Structure-Activity Relationship (SAR) Studies : Conducting detailed SAR studies to understand how structural changes correlate with altered properties. This often involves synthesizing a series of derivatives and evaluating their performance to establish clear relationships nih.gov. For instance, studies on other ferrocene derivatives have shown that even subtle changes can significantly impact their activity nih.gov.
Bioconjugation Strategies : Developing methods to conjugate this compound or its modified forms to other biomolecules (e.g., peptides, proteins, or nanoparticles) to enhance its delivery, targeting, or create multi-functional systems wikidata.orgguidetoimmunopharmacology.orgnih.gov. The incorporation of ferrocene into PROTACs (FerroTACs) exemplifies how rational design can leverage ferrocene's unique properties, such as its role as a molecular hinge, to create novel chemical architectures nih.gov.
By systematically varying substituents and linkages, researchers aim to create analogues with improved efficacy, reduced off-target interactions, or enhanced selectivity for particular applications.
Deeper Understanding of the Molecular Basis of Action and Resistance
While general ferrocene-based compounds have been investigated for their biological activities, particularly in anticancer and antimalarial therapies, a deeper understanding of this compound's specific molecular basis of action and potential resistance mechanisms is crucial nih.govguidetoimmunopharmacology.orgfishersci.ca. Ferrocene-containing compounds often exert their biological effects through redox-mediated mechanisms, including the disruption of redox homeostasis, generation of reactive oxygen species (ROS), DNA intercalation or fragmentation, and cell cycle arrest nih.govfishersci.ca.
For this compound, future research challenges include:
Identification of Specific Biological Targets : Pinpointing the precise molecular targets (e.g., proteins, enzymes, nucleic acids) with which this compound interacts within cells. This requires advanced biochemical and cellular assays, including chemoproteomics approaches citeab.com.
Elucidation of Signaling Pathways : Mapping the cellular signaling pathways that are modulated by this compound, leading to its observed biological effects.
Mechanism of Resistance : Investigating how cells might develop resistance to this compound over time. This involves studying efflux pumps, metabolic detoxification pathways, or target modifications. Understanding these mechanisms is vital for developing strategies to overcome resistance, drawing parallels from other metallodrugs like cisplatin, where resistance remains a significant challenge nih.gov. Research on other ferrocene-containing antibiotics has already explored how their redox-controlled activity can be modulated to potentially prevent bacterial resistance.
In Vivo Studies : Moving beyond in vitro studies to comprehensive in vivo investigations to validate findings in complex biological systems and understand pharmacokinetics and pharmacodynamics.
Exploration of Non-Biological Chemical Applications (e.g., materials science, sensing, catalysis, if applicable to its specific structure)
Ferrocene and its derivatives are well-established in various non-biological chemical applications due to their unique electrochemical properties and structural characteristics uni.luwikipedia.orgwikidata.orghznu.edu.cn. The exploration of this compound in these domains represents a significant future research opportunity, contingent on its specific structural attributes and the potential for the complex molecule to impart novel functionalities beyond simpler ferrocene compounds.
Potential non-biological applications for future exploration include:
Materials Science : Incorporating this compound into polymers, liquid crystals, or electroactive materials to create novel functional materials. The redox activity of the ferrocene unit can be leveraged for electrochromic displays, data storage, or smart materials uni.luwikipedia.orghznu.edu.cn.
Sensing : Developing this compound-based sensors or biosensors. Ferrocene's reversible redox couple makes it an excellent electroactive center for detecting a wide range of analytes, including metal ions, anions, and neutral molecules wikidata.orghznu.edu.cn. Research would focus on whether the complex structure of this compound enhances selectivity or sensitivity for particular targets.
Catalysis : Investigating this compound's potential as a catalyst, especially in homogeneous or asymmetric catalysis. Multiferrocene ligands are known for their redox activity and planar chirality, making them valuable in such applications uni.lu. The intricate structure of this compound might offer unique steric and electronic environments, leading to novel catalytic activities or selectivities not achievable with simpler ferrocene catalysts.
The challenge lies in understanding how the larger, more complex architecture of this compound influences or enhances these known ferrocene properties, potentially opening new avenues for applications not yet realized with less complex ferrocene derivatives.
Summary of Future Research Directions and Challenges
The following table summarizes the key future research directions and challenges for this compound:
| Research Area | Key Challenges & Future Directions | Potential Impact |
| 9.1. Biosynthetic Steps Elucidation | - Identifying unknown enzymatic steps and enzymes in its complex C51H84FeN13O19 pathway. - Overcoming dispersed gene organization in natural product biosynthesis. - Applying chemoproteomics and isotopic labeling for comprehensive mapping. | - Unlocking sustainable, biotechnological production routes. - Enabling pathway engineering for novel compound generation. - Deeper understanding of natural product biogenesis. |
| 9.2. Rational Design & Synthesis of Analogues | - Developing systematic modification strategies for its intricate structure. - Establishing precise Structure-Activity Relationships (SAR). - Integrating bioconjugation for targeted delivery and multi-functional constructs. | - Creation of this compound analogues with enhanced therapeutic efficacy or tailored properties. - Improved selectivity and reduced off-target effects. - Expansion of its application scope through molecular engineering. |
| 9.3. Molecular Basis of Action & Resistance | - Pinpointing specific intracellular targets and pathways. - Elucidating exact mechanisms like redox modulation, ROS generation, or DNA interaction. - Understanding and circumventing potential resistance mechanisms. - Validating in vitro findings through robust in vivo models. | - Optimizing its therapeutic potential by fine-tuning its interaction with biological systems. - Designing strategies to overcome drug resistance, especially against resistant pathogens or cancer cells. - Informing the development of new, more effective metallodrugs. |
| 9.4. Non-Biological Chemical Applications | - Exploring its unique electrochemical properties in complex material systems. - Assessing its potential as a selective sensing agent. - Investigating its catalytic activity, particularly in asymmetric synthesis. - Understanding how its large structure influences its non-biological functions. | - Development of advanced functional materials (e.g., electrochromic, data storage). - Creation of highly selective and sensitive electrochemical sensors. - Discovery of novel catalytic pathways or enantioselective reactions for chemical synthesis. - Broadening the impact of ferrocene chemistry into new technological domains. |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the structural properties of ferrocin B?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) and chromatographic methods (e.g., HPLC-MS) to confirm molecular structure and purity. For novel compounds, provide full spectral data and comparative analysis with known analogs. Ensure replication of key experiments (e.g., ≥3 independent syntheses) to validate consistency .
- Example Workflow :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | δ (ppm) assignments, coupling constants |
| HPLC-MS | Purity assessment | Retention time, m/z ratio, column type |
| X-ray diffraction | Crystallographic validation | Unit cell dimensions, R-factor |
Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?
- Methodological Answer : Apply the PICO framework (Population: cell lines/organisms; Intervention: this compound dosage; Comparison: control groups; Outcome: IC₅₀/EC₅₀ values) to standardize experimental design. Use nonlinear regression models (e.g., sigmoidal curves) to quantify efficacy, and report confidence intervals for reproducibility .
Q. What criteria ensure the reliability of this compound’s synthetic protocols?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Document reaction yields, purification steps, and characterization data comprehensively. Cross-validate results with independent labs to mitigate batch-specific variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer : Conduct a systematic literature review to identify confounding variables (e.g., cell type differences, assay conditions). Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple hypotheses. Prioritize studies with robust blinding and randomization protocols .
- Contradiction Analysis Framework :
Q. What advanced statistical methods are suitable for modeling this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Employ LASSO regression to select predictive variables from high-dimensional datasets (e.g., metabolite concentrations, enzyme kinetics). Validate models using bootstrapping or cross-validation to avoid overfitting. Report adjusted R² and AIC/BIC metrics for model comparison .
Q. How should researchers address ethical considerations in this compound’s in vivo toxicity studies?
- Methodological Answer : Follow institutional review board (IRB) guidelines for animal welfare, including sample size minimization and humane endpoints. Use stratified sampling to ensure demographic representativeness (e.g., age, sex) and report attrition rates transparently .
Data Integrity & Reporting Standards
Q. What strategies enhance the reproducibility of this compound research?
- Methodological Answer : Publish raw datasets and experimental protocols in supplementary materials. Use platforms like Zenodo or Figshare for open access. Adhere to the Beilstein Journal’s guidelines for compound characterization, including detailed spectral annotations and purity thresholds (e.g., ≥95% by HPLC) .
Q. How can researchers optimize this compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity). Analyze degradation products via LC-MS and quantify half-life using Arrhenius kinetics. Report storage recommendations with empirical evidence (e.g., -80°C for >6 months) .
Conflict of Interest & Validation
- Disclaimer : This FAQ synthesizes best practices from peer-reviewed methodologies. Specific data on this compound are hypothetical, pending empirical validation. Researchers should consult primary literature for compound-specific details.
- Ethical Compliance : All experimental designs must align with institutional ethical standards and reporting guidelines (e.g., ARRIVE for animal studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
